molecular formula C31H39Cl2N3O5 B6482367 3-[2-(4-{3-[2-(2,6-dimethylphenoxy)ethoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride CAS No. 1216981-63-3

3-[2-(4-{3-[2-(2,6-dimethylphenoxy)ethoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride

Cat. No.: B6482367
CAS No.: 1216981-63-3
M. Wt: 604.6 g/mol
InChI Key: GIOQYHOGIMYGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • A 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene core, which incorporates fused bicyclic and tricyclic moieties.
  • A piperazine substituent linked via an ethyl chain to the tricyclic core.
  • A dihydrochloride salt formulation, improving aqueous solubility and bioavailability .

Properties

IUPAC Name

2-[2-[4-[3-[2-(2,6-dimethylphenoxy)ethoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O5.2ClH/c1-22-6-3-7-23(2)29(22)39-19-18-38-21-25(35)20-33-14-12-32(13-15-33)16-17-34-30(36)26-10-4-8-24-9-5-11-27(28(24)26)31(34)37;;/h3-11,25,35H,12-21H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOQYHOGIMYGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(4-{3-[2-(2,6-dimethylphenoxy)ethoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride is a complex organic molecule with potential pharmacological applications. Its structure suggests multiple sites for biological interaction, making it a candidate for various therapeutic roles.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C27H38Cl2N4O4\text{C}_{27}\text{H}_{38}\text{Cl}_2\text{N}_4\text{O}_4

Biological Activity Overview

This compound has been investigated for its biological activities, particularly focusing on its anticonvulsant , antidepressant , and antitumor properties.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticonvulsant properties. The compound has been tested in various animal models for its efficacy in reducing seizure activity. For instance:

  • Study Findings : In a study involving maximal electroshock seizure (MES) tests, the compound demonstrated an effective dose (ED50) comparable to established anticonvulsants such as phenobarbital and phenytoin .
CompoundED50 (mg/kg)Reference
3-Azatricyclo Compound13-21
Phenobarbital22
Phenytoin9.5

Antidepressant Activity

The compound's structure suggests potential interactions with neurotransmitter systems implicated in mood regulation. Studies have shown that similar piperazine derivatives can influence serotonin and norepinephrine pathways.

  • Case Study : A recent investigation into related compounds indicated that modifications at the piperazine moiety enhanced antidepressant-like effects in rodent models .

Antitumor Activity

Emerging research has pointed to the compound's potential in oncology. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been explored.

  • Research Findings : In vitro studies have shown that the compound can significantly reduce viability in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine ring may interact with various neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism or tumor growth.
  • Cell Membrane Interaction : Its lipophilicity allows it to penetrate cellular membranes effectively, influencing intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Piperazine and Dione Moieties

Compound 13 (8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)
  • Core Structure : Diazaspiro[4.5]decane-2,4-dione.
  • Substituents : Phenyl group at position 8; 4-phenylpiperazine linked via a propyl chain.
  • Key Differences: Lacks the tricyclic azatricyclo core, reducing steric complexity. Pharmacological Relevance: Demonstrated activity in serotonin/dopamine receptor modulation .
Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione)
  • Core Structure : Similar diazaspiro[4.5]decane-2,4-dione as Compound 13.
  • Substituents : 3-Chlorophenylpiperazine enhances electron-withdrawing effects.
  • Key Differences: Chlorine substituent increases metabolic stability compared to the dimethylphenoxy group in the target compound. Propyl linker length may influence receptor binding kinetics .

Pesticide Compounds with Dione Functionality

Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione)
  • Core Structure : Azabicyclohexane-dione.
  • Substituents : Dichlorophenyl group; methyl groups at positions 1 and 4.
  • Application: Fungicide (non-pharmacological) .
Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione)
  • Core Structure : Oxazolidinedione.
  • Substituents : Dichlorophenyl and ethenyl groups.
  • Key Differences :
    • Oxazolidinedione ring differs from the tricyclic dione in the target compound.
    • Application : Agricultural fungicide with endocrine-disrupting properties .

Comparative Analysis Table

Parameter Target Compound Compound 13 Procymidone
Core Structure Azatricyclo[7.3.1.0] tricyclic Diazaspiro[4.5]decane Azabicyclo[3.1.0]hexane
Substituents Piperazine, dimethylphenoxy Phenylpiperazine Dichlorophenyl, methyl
Molecular Weight ~700–800 g/mol (estimated) ~500–600 g/mol ~300–400 g/mol
Solubility High (dihydrochloride salt) Moderate (neutral) Low (neutral, hydrophobic)
Pharmacological Target Hypothetical CNS receptors Serotonin/dopamine receptors Fungal enzymes

Research Findings and Implications

Structural Advantages of the Target Compound

  • The azatricyclo core may provide enhanced rigidity for selective receptor binding compared to spiro or bicyclic analogues.
  • The 2,6-dimethylphenoxyethoxy side chain likely improves blood-brain barrier penetration relative to chlorophenyl or phenyl groups .
  • Dihydrochloride salt formulation increases solubility, enabling intravenous or oral administration .

Limitations and Knowledge Gaps

  • No direct pharmacological data are available for the target compound, necessitating further studies on receptor affinity, toxicity, and metabolic stability.
  • Comparative efficacy with established drugs (e.g., risperidone for piperazine-based CNS agents) remains unverified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.